

A Technical Guide to the Spectral Analysis of 4-Chloro-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

Cat. No.: B146433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Chloro-2-nitroanisole**. Detailed experimental protocols and a summary of quantitative spectral data are presented to support research and development activities involving this molecule.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectral data for **4-Chloro-2-nitroanisole**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within **4-Chloro-2-nitroanisole**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Chloro-2-nitroanisole** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.821	d	2.5	H-3
7.495	dd	9.0, 2.5	H-5
7.059	d	9.0	H-6
3.957	s	-	-OCH ₃

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
152.8	C-1
140.2	C-2
126.5	C-3
129.8	C-4
125.7	C-5
114.1	C-6
57.0	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for **4-Chloro-2-nitroanisole** was obtained from a solid sample prepared as a KBr pellet.[\[1\]](#)

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3100	C-H	Aromatic
~2950	C-H	-OCH ₃
~1600, ~1480	C=C	Aromatic Ring
~1530	N-O	Asymmetric Stretch (NO ₂)
~1350	N-O	Symmetric Stretch (NO ₂)
~1270	C-O-C	Aryl Ether
~1020	C-O	Stretch
~830	C-Cl	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented was obtained using electron ionization (EI).

m/z	Proposed Fragment
187/189	[M] ⁺ (Molecular Ion)
157	[M - NO] ⁺
142	[M - NO ₂] ⁺
126	[M - OCH ₃ - O] ⁺
111	[M - NO ₂ - OCH ₃] ⁺
63	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-nitroanisole** in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on an NMR spectrometer (e.g., Bruker, JEOL) operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **4-Chloro-2-nitroanisole** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Subject the sample to electron ionization (EI), where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-nitroanisole**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 4-Chloro-2-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146433#spectral-data-for-4-chloro-2-nitroanisole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com